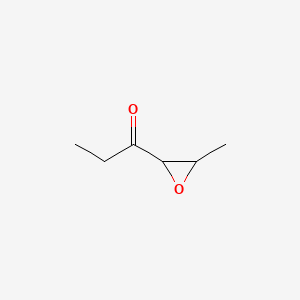
4,5-Epoxyhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Epoxyhexan-3-one is an organic compound characterized by the presence of an epoxy group and a ketone functional group. This compound is known for its reactivity and versatility in various chemical processes. It is used in a range of applications, from synthetic chemistry to industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Epoxyhexan-3-one typically involves the epoxidation of hexan-3-one. One common method is the reaction of hexan-3-one with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid catalysts in fixed-bed reactors can also enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Epoxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or carboxylic acids.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can be opened by nucleophiles, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Aplicaciones Científicas De Investigación
4,5-Epoxyhexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a reactive diluent in epoxy formulations.
Mecanismo De Acción
The mechanism of action of 4,5-Epoxyhexan-3-one involves the reactivity of the epoxy group. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds. This reactivity is exploited in the development of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
1,2-Epoxyhexane: Similar in structure but differs in the position of the epoxy group.
Leptospermone: A β-triketone with different functional groups and applications.
Diethyl malonate: Used in similar synthetic applications but lacks the epoxy group.
Uniqueness: 4,5-Epoxyhexan-3-one is unique due to the combination of the epoxy and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
6124-56-7 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-(3-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h4,6H,3H2,1-2H3 |
Clave InChI |
AYDFAMFONQBYIC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





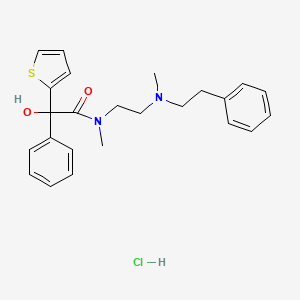
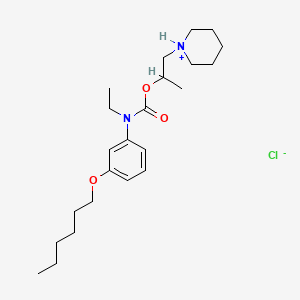
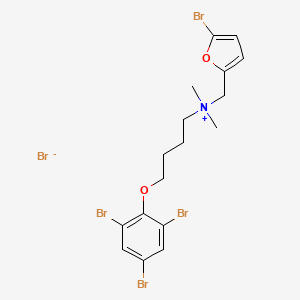
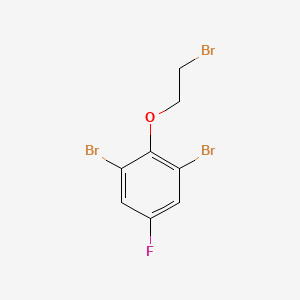

![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
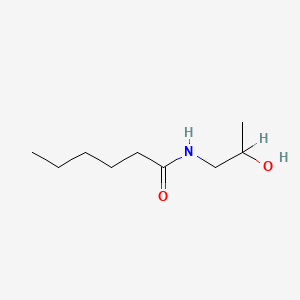
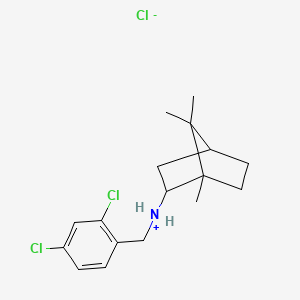
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
